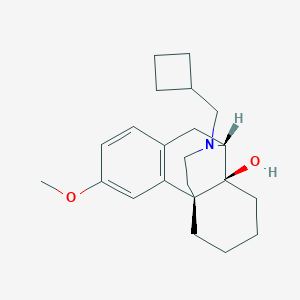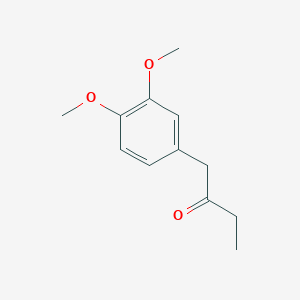
1-(3,4-Dimetoxi fenil)butan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)butan-2-one, also known as α-Veratrylpropanone or methyl zingerone, is an organic compound with the molecular formula C12H16O3. It is a derivative of butanone with two methoxy groups attached to the phenyl ring. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in fragrance formulations .
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)butan-2-one can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-butanone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of ionic organic solids as catalysts has been explored to achieve greener and more sustainable synthesis routes .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with a different carbon chain length.
4-(3,4-Dimethoxyphenyl)butan-2-one: Similar structure but with different functional groups.
3,4-Dimethoxybenzaldehyde: Precursor in the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one
Uniqueness
1-(3,4-Dimethoxyphenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pleasant aroma and potential therapeutic properties make it valuable in both industrial and research settings .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBQLBXSVSRQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291822 |
Source


|
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-06-0 |
Source


|
| Record name | 884-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

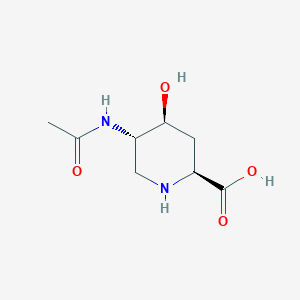
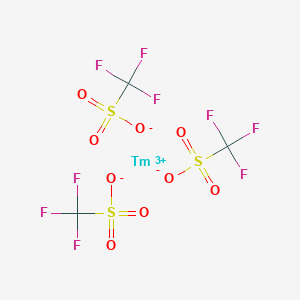
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
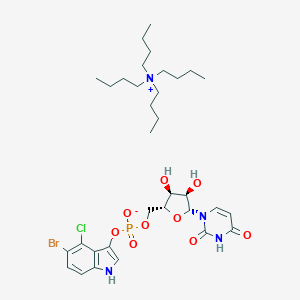
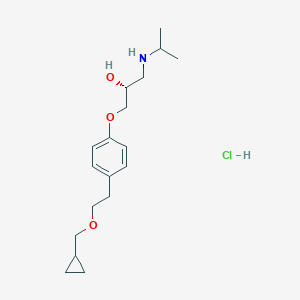

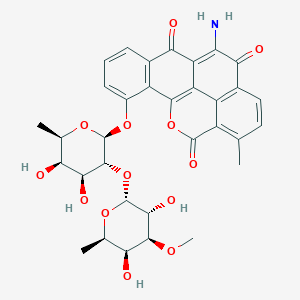
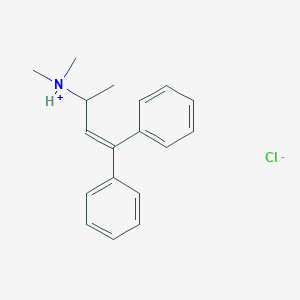

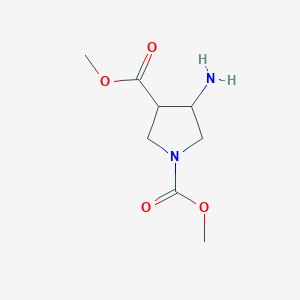
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)
